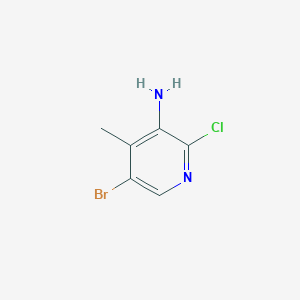

5-Bromo-2-chloro-4-methylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

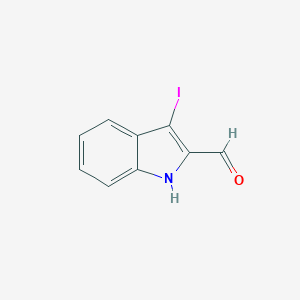

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methylpyridin-3-amine is represented by the InChI code1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 5, 2, and 4 respectively, and an amine group at position 3. Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methylpyridin-3-amine is a solid at room temperature. It has a molecular weight of 221.48 g/mol . The boiling point is approximately 316.4±37.0C at 760 mmHg .Applications De Recherche Scientifique

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Suzuki Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : 5-Bromo-2-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield .

-

Chiral Dopants for Liquid Crystals

- Field : Material Science

- Application : The pyridine derivatives synthesized via Suzuki cross-coupling reactions have potential applications as chiral dopants for liquid crystals.

- Method : The method involves the synthesis of pyridine derivatives via Suzuki cross-coupling reactions.

- Results : The results of this application are not explicitly mentioned in the source.

-

Synthesis of αvβ3 Antagonist and Somatostatin sst 3 Receptor Antagonist

- Field : Medicinal Chemistry

- Application : 5-Bromo-2-methoxypyridine is used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

-

Synthesis of 2-Amino-4-Methylpyridinium 2-Hydroxybenzoate

- Field : Medicinal Chemistry

- Application : 2-Amino-4-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, has been used in the synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

-

Synthesis of 3-Bromo-2-Chloro-5-Methylpyridine

- Field : Organic Chemistry

- Application : 2-Amino-3-bromo-5-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, may be used in the synthesis of 3-bromo-2-chloro-5-methylpyridine .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

-

Synthesis of Novel Pyridine-Based Derivatives

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield .

-

Synthesis of 3-Bromo-2-Fluoro-5-Methylpyridine

- Field : Organic Chemistry

- Application : 2-Amino-3-bromo-5-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, may be used in the synthesis of 3-bromo-2-fluoro-5-methylpyridine .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPSFLLGFGUUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591633 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-methylpyridin-3-amine | |

CAS RN |

1204231-59-3 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)